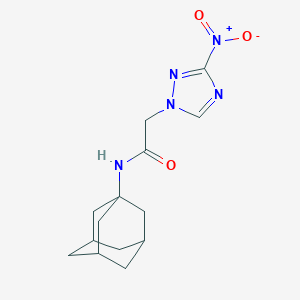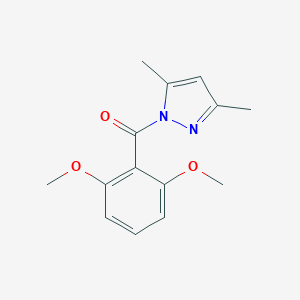
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a compound that combines the structural features of adamantane and triazole. Adamantane is known for its conformational rigidity, lipophilicity, and spherical geometry, while triazole rings are commonly used in the design of biologically active compounds
Preparation Methods
The synthesis of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves the regioselective adamantylation of 1,2,4-triazole derivatives. The reaction typically uses high-acid systems such as AdOH–HClO4 and AdOH–H2SO4 . The adamantyl cation attacks the N-1 nitrogen atom of the triazole ring, ensuring regioselectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of other complex molecules due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and conformational rigidity of the compound, allowing it to interact effectively with biological membranes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its biological activity .
Comparison with Similar Compounds
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)-1H-1,2,3-triazoles: These compounds also feature the adamantyl and triazole moieties but differ in the position and type of substituents.
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: This compound has a similar triazole ring but with different substituents, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of adamantyl and nitro-triazole moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19N5O3 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C14H19N5O3/c20-12(7-18-8-15-13(17-18)19(21)22)16-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H,16,20) |
InChI Key |
GMRNITDGXUHIRC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B333957.png)
![4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B333959.png)
![2-{[5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B333960.png)
![4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B333961.png)
![[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B333962.png)
![N-[3-(acetylamino)phenyl]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B333963.png)
![Ethyl 4-(aminocarbonyl)-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B333965.png)
![Ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333966.png)
![isopropyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333970.png)
![isopropyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333972.png)
![N-(3-methylphenyl)-2-{[5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B333974.png)
![Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B333977.png)


